Dipotassium 2,6-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2,6-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6K2O6S2. It is a salt derived from 2,6-naphthalenedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by potassium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium 2,6-naphthalenedisulfonate can be synthesized through several methods. One common method involves the fusion of 2,6-naphthalenedisulfonic acid with potassium hydroxide. The reaction typically takes place at elevated temperatures, resulting in the formation of the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-naphthalenedisulfonic acid is treated with potassium hydroxide under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2,6-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 2,6-naphthalenedisulfonate
- Disodium 1,5-naphthalenedisulfonate
- Dipotassium 2-naphthol-6,8-disulfonate
Uniqueness
Dipotassium 2,6-naphthalenedisulfonate is unique due to its specific molecular structure, which allows it to form stable complexes with various metal ions and organic molecules. This property makes it particularly useful in applications requiring strong ionic interactions .
Eigenschaften
Molekularformel |
C10H6K2O6S2 |
---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
dipotassium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
KCXKCSAUAYYDLG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.